GW627368

説明

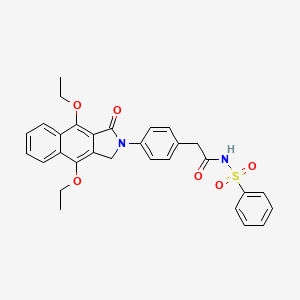

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide (CAS No. 439288-66-1), commonly referred to as GW627368X, is a synthetic small-molecule antagonist of the prostanoid EP4 receptor. Its molecular formula is C₃₀H₂₈N₂O₆S, with a molecular weight of 544.62 g/mol . Structurally, it features a benzo[f]isoindol-3-one core substituted with diethoxy groups, a phenylacetamide side chain, and a benzenesulfonyl moiety (SMILES: CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5) .

GW627368X demonstrates nanomolar potency (IC₅₀ values in the range of 1–10 nM) and high selectivity (>1,000-fold) for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, FP, TP, DP, and IP) . It has been extensively studied for its role in modulating prostaglandin E₂ (PGE₂)-mediated pathways, particularly in vascular relaxation, inflammation, and hypoxia-induced cellular responses .

特性

IUPAC Name |

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREWXJVMYAXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195993 | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439288-66-1 | |

| Record name | GW-627368X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-627368X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: GW 627368の合成は、ベンゾ[f]イソインドール構造のコア部分の調製から始まるいくつかのステップを伴います。重要なステップには以下が含まれます。

ベンゾ[f]イソインドールコアの形成: これは、適切な前駆体を酸性条件下で環化させることで行われます。

ジエトキシ基の導入: このステップは、塩基の存在下でヨウ化エチルを用いたアルキル化反応によって達成されます。

フェニルスルホニルアセトアミド部分の付加: これは、適切なスルホニルクロリドとアミンを用いたカップリング反応によって行われます.

工業生産方法: GW 627368の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには以下が含まれます。

反応条件の最適化: 収率と純度を高めるため。

連続フロー反応器の使用: 反応効率とスケーラビリティを高めるため。

化学反応の分析

反応の種類: GW 627368は、さまざまな化学反応を起こし、以下を含みます。

酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。

還元: 還元反応によって、スルホニル基をスルフィドに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: スルフィド。

置換: ハロゲン化またはニトロ化誘導体

科学的研究の応用

GW 627368は、科学研究において幅広い用途があり、以下を含みます。

化学: プロスタノイドEP4受容体とその役割をさまざまな化学経路において研究するためのツールとして使用されています。

生物学: 細胞プロセスにおけるEP4受容体の生物学的機能を理解するのに役立ちます。

医学: 炎症や癌に関連する状態における潜在的な治療効果について調査されています。

作用機序

GW 627368は、プロスタノイドEP4受容体を選択的に拮抗することによって効果を発揮します。この受容体は、炎症や免疫応答など、さまざまな生理学的プロセスに関与しています。EP4受容体を阻害することで、GW 627368はプロスタグランジンE2の結合を阻害し、炎症やその他の関連する効果を軽減します。 この化合物は、血小板凝集や血管緊張に役割を果たすトロンボキサンA2受容体にも親和性を持っています .

類似の化合物:

GW 803430: 同様の特性を持つ別のEP4受容体拮抗剤。

TP-008: トロンボキサンA2受容体に親和性を持つ化合物。

PGD2-IN-1: 効果的なDP受容体拮抗剤 .

GW 627368の独自性: GW 627368は、EP4受容体に対する高い選択性と効力に加え、トロンボキサンA2受容体に対する追加的な親和性を持つことから際立っています。 この二重作用により、炎症、癌、心臓血管疾患の研究において、ユニークで貴重な化合物となっています .

類似化合物との比較

Structural and Functional Analogues

GW627368X vs. Butaprost

- Butaprost (free acid): A selective EP2 receptor agonist. While both compounds target prostaglandin receptors, Butaprost activates EP2, leading to vasodilation and cAMP elevation, whereas GW627368X antagonizes EP4, blocking PGE₂-induced signaling .

- Structural Differences : Butaprost is a prostaglandin analogue with a cyclopentane ring and carboxylic acid group, contrasting with GW627368X’s synthetic benzoisoindol scaffold .

GW627368X vs. L902,688

- L902,688 : A potent EP4 receptor agonist. Despite sharing the same target, L902,688 activates EP4, promoting cAMP production and downstream anti-inflammatory effects, while GW627368X inhibits these pathways .

- Selectivity : GW627368X’s selectivity for EP4 over EP2/EP3 is superior to many agonists, making it a valuable tool for dissecting EP4-specific roles .

GW627368X vs. GW6471

- Both compounds are sulfonamide derivatives, but GW6471’s mechanism involves co-repressor recruitment to PPARα, highlighting divergent therapeutic applications .

Pharmacological and Biochemical Data

Key Research Findings

EP4 Antagonism in Vascular Studies : GW627368X inhibited PGE₂-induced vasorelaxation in human pulmonary veins (pA₂ = 7.3), outperforming earlier EP4 antagonists in specificity .

Synthetic Accessibility: Unlike natural prostaglandins (e.g., Latanoprost), GW627368X’s synthetic structure allows for scalable production and chemical modifications .

生物活性

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound comprises a benzenesulfonyl group attached to an acetamide moiety, linked to a phenyl ring and a benzo[f]isoindole derivative. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 358.42 g/mol.

Structural Characteristics

The structural complexity of N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide contributes significantly to its biological activity. The presence of the benzo[f]isoindole structure, along with diethoxy groups, enhances its solubility and reactivity, while the sulfonamide functional group is known for its medicinal chemistry applications, particularly in the development of antibacterial agents .

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial |

| Benzamide | Simple amide structure | Anticancer |

| 5-Fluorouracil | Pyrimidine analog | Antitumor |

| N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | Complex benzo[f]isoindole core with sulfonamide moiety | Potentially diverse mechanisms of action |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide exhibit significant antimicrobial activities. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways . The unique structure of this compound may provide distinct mechanisms of action compared to simpler sulfonamides.

Cardiovascular Effects

Research involving benzenesulfonamide derivatives indicates potential cardiovascular effects. For instance, studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in experimental models. One study demonstrated that specific benzenesulfonamide derivatives reduced perfusion pressure in a time-dependent manner, suggesting interactions with cardiovascular biomolecules .

Docking Studies

Molecular docking studies have been employed to understand how N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide interacts with biological targets. These studies often utilize protein-ligand docking simulations to predict binding affinities and modes of action against various targets such as calcium channels, which are crucial in regulating vascular tone and blood pressure .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an experimental design that included control and treatment groups. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential therapeutic applications in cardiovascular conditions .

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial activity of compounds related to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide against bacterial strains and pathogenic fungi. The findings suggested that these compounds exhibited varying degrees of antimicrobial efficacy, supporting further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。